molecular formula C17H24N2O5S B4300046 octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate

octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate

Cat. No. B4300046
M. Wt: 368.4 g/mol
InChI Key: VHCVKDWHJIEYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate, also known as PHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PHQ is a carbamate derivative that has been synthesized and studied extensively for its biological activity.

Mechanism of Action

The exact mechanism of action of octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and mood. octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal excitability and a reduction in anxiety and depression-like behaviors.
Biochemical and Physiological Effects
octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has also been shown to modulate the activity of glutamate receptors, which are involved in excitatory neurotransmission. Additionally, octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has several advantages for use in lab experiments. It has a high degree of purity, which makes it easy to use in experiments. Additionally, octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has been extensively studied, and its effects are well-characterized. However, there are also limitations to the use of octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate in lab experiments. Its effects may vary depending on the animal model used, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate and its effects on different neurotransmitter systems. Finally, there is a need for more studies on the long-term effects of octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate and its potential side effects.
Conclusion
In conclusion, octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models and has potential applications in the treatment of neurodegenerative diseases and chronic pain. While there are limitations to its use in lab experiments, octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has several advantages, including its high degree of purity and well-characterized effects. Further research is needed to fully understand the mechanism of action of octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate and its potential therapeutic applications.

Scientific Research Applications

Octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has been extensively studied for its potential therapeutic properties. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, octahydro-2H-quinolizin-1-ylmethyl (phenoxysulfonyl)carbamate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c20-17(18-25(21,22)24-15-8-2-1-3-9-15)23-13-14-7-6-12-19-11-5-4-10-16(14)19/h1-3,8-9,14,16H,4-7,10-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCVKDWHJIEYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)NS(=O)(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl N-phenoxysulfonylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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